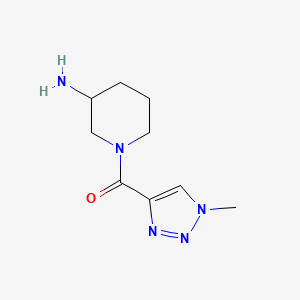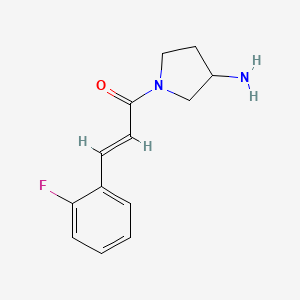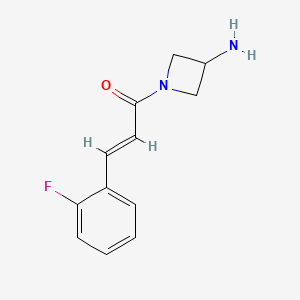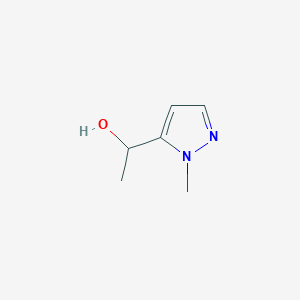
4-Chloro-6-(4-(fluorométhyl)pipéridin-1-yl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H13ClFN3 . It has a molecular weight of 229.68 g/mol.
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Physical And Chemical Properties Analysis
The compound appears as a white powder . Its melting point is between 85-87°C .Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pipéridine, y compris le “4-Chloro-6-(4-(fluorométhyl)pipéridin-1-yl)pyrimidine”, sont utilisés de différentes manières comme agents anticancéreux . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments anticancéreux.
Applications antivirales
Les dérivés de la pipéridine ont également des applications antivirales potentielles . Ils pourraient être utilisés dans le développement de médicaments pour traiter diverses infections virales.
Applications antipaludiques
Le composé pourrait potentiellement être utilisé dans le développement de médicaments antipaludiques . Le paludisme est un problème majeur de santé mondiale, et de nouveaux traitements sont toujours en demande.
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine ont montré des propriétés antimicrobiennes et antifongiques . Cela suggère que le “this compound” pourrait être utilisé dans le développement de nouveaux médicaments antimicrobiens et antifongiques.
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine ont montré des propriétés analgésiques (soulagement de la douleur) et anti-inflammatoires . Cela suggère que le “this compound” pourrait être utilisé dans le développement de nouveaux médicaments contre la douleur et l'inflammation.
Applications anti-Alzheimer
Les dérivés de la pipéridine pourraient potentiellement être utilisés dans le développement de médicaments pour traiter la maladie d'Alzheimer . L'Alzheimer est une maladie dégénérative du cerveau qui n'a actuellement aucun remède, de sorte que de nouveaux traitements sont urgemment nécessaires.
Applications antipsychotiques
Enfin, les dérivés de la pipéridine ont montré un potentiel comme agents antipsychotiques . Cela suggère que le “this compound” pourrait être utilisé dans le développement de nouveaux médicaments pour traiter les troubles psychiatriques.
Mécanisme D'action
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine is an important synthetic intermediate that is used in the synthesis of various organic compounds. It is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine is believed to act as a catalyst, promoting the formation of covalent bonds between other molecules.
Biochemical and Physiological Effects
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine is believed to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and handle, and can be used in reactions that require high temperatures and pressures. However, it is important to note that 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine is toxic and should be handled with care.
Orientations Futures
There are a variety of potential future directions for 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine. It could be further studied for its anti-inflammatory and anti-cancer properties. Additionally, it could be used in the synthesis of more complex organic compounds, such as peptides and peptidomimetics. Finally, it could be studied for its potential applications in the development of organic semiconductors.
Propriétés
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPITIHJUXPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)



![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)


